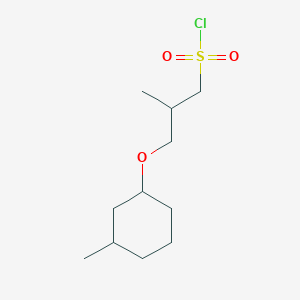
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound with a complex structure that includes a cyclohexyl ring, a sulfonyl chloride group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-methylcyclohexanol with 2-methyl-3-chloropropane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform.
Catalysts: Triethylamine, pyridine.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Sulfonate Esters: Formed by reaction with alcohols.
Applications De Recherche Scientifique
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-((3-methylcyclopentyl)oxy)propane-1-sulfonyl chloride
- 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonic acid
- 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonamide
Uniqueness
2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the cyclohexyl ring, which imparts steric hindrance and affects the reactivity of the sulfonyl chloride group. This makes it a valuable intermediate in the synthesis of sterically hindered sulfonamide and sulfonate ester derivatives.
Propriétés
Formule moléculaire |
C11H21ClO3S |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
2-methyl-3-(3-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9-4-3-5-11(6-9)15-7-10(2)8-16(12,13)14/h9-11H,3-8H2,1-2H3 |
Clé InChI |
TVBAECUVURECRR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)OCC(C)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



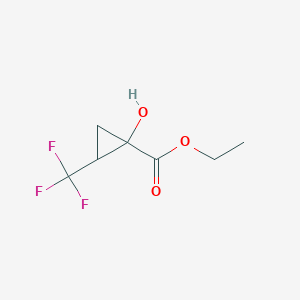


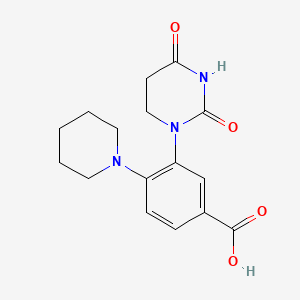

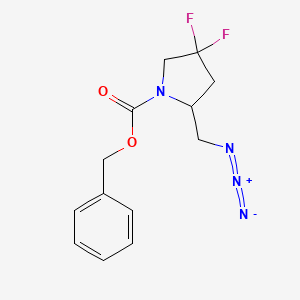
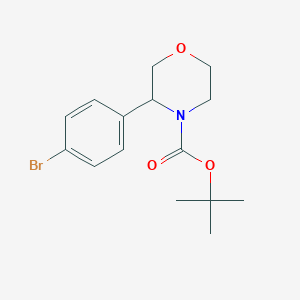
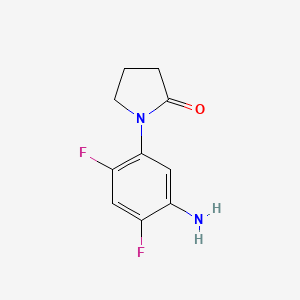



![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)

